6-Hydroxy-2-(trifluoromethyl)nicotinic acid
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Overview
Description
6-Hydroxy-2-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C7H4F3NO3 and a molecular weight of 207.11 g/mol It is a derivative of nicotinic acid, characterized by the presence of a hydroxyl group at the 6th position and a trifluoromethyl group at the 2nd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-6-(trifluoromethyl)nicotinic acid with a hydroxylating agent under specific conditions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the hydroxylation process.
Industrial Production Methods
Industrial production of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl group may yield 6-oxo-2-(trifluoromethyl)nicotinic acid, while reduction may produce 6-amino-2-(trifluoromethyl)nicotinic acid derivatives .
Scientific Research Applications
6-Hydroxy-2-(trifluoromethyl)nicotinic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been studied as inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) function . The compound acts by binding to conserved regions within the RNase H domain, inhibiting both the polymerase and RNase H functions, which are crucial for viral replication .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-(trifluoromethyl)pyridine-3-carboxylic acid: Similar structure with a hydroxyl group at the 2nd position and a trifluoromethyl group at the 6th position.
6-Methyl-4-(trifluoromethyl)nicotinic acid: Contains a methyl group instead of a hydroxyl group at the 6th position.
2-[3-(trifluoromethyl)phenoxy]nicotinic acid: Features a phenoxy group instead of a hydroxyl group.
Uniqueness
6-Hydroxy-2-(trifluoromethyl)nicotinic acid is unique due to the specific positioning of the hydroxyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interact with particular biological targets, making it valuable for various applications .
Properties
IUPAC Name |
6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)5-3(6(13)14)1-2-4(12)11-5/h1-2H,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSINKYEUOBDEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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